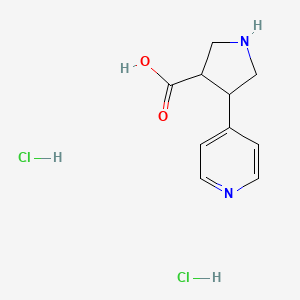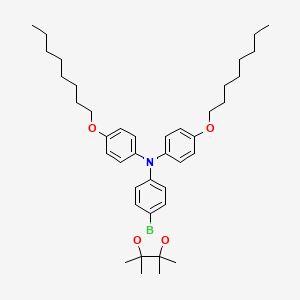![molecular formula C14H8BrN3O3 B12503010 (3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12503010.png)
(3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a nitrophenyl group at the 3rd position, and an imino group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.
Scientific Research Applications
(3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-5-bromo-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Properties
Molecular Formula |
C14H8BrN3O3 |
|---|---|
Molecular Weight |
346.13 g/mol |
IUPAC Name |
5-bromo-3-(3-nitrophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H8BrN3O3/c15-8-4-5-12-11(6-8)13(14(19)17-12)16-9-2-1-3-10(7-9)18(20)21/h1-7H,(H,16,17,19) |
InChI Key |
VCHLKAUWEIZAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502927.png)
![6-Fluorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12502928.png)
![5-Acetyl-2-amino-4-(thiophen-2-yl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B12502931.png)

methanone](/img/structure/B12502937.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(3-methoxypropyl)acetamide](/img/structure/B12502944.png)
![4,6,16,18,31,33-Hexamino-2,8,14,20,29,35-hexaoxabicyclocalix[4]arene](/img/structure/B12502952.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B12502959.png)
![N-{[3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12502967.png)



![Ethyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503006.png)
![Methyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503034.png)
